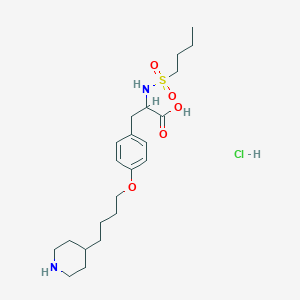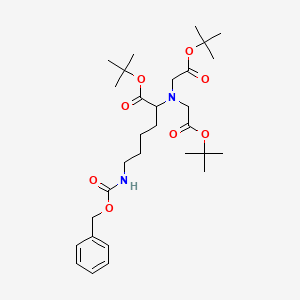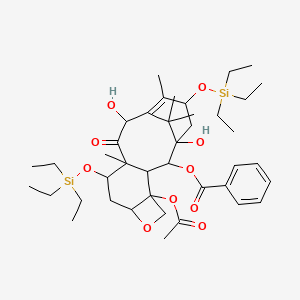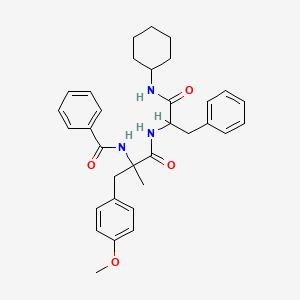![molecular formula C9H17NO8S B12287960 (6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)
(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of hydroxyl groups, a dioxolane ring, and a sulfamate group, which contribute to its distinct chemical properties.
准备方法
合成路线和反应条件
(6,7-二羟基-2,2-二甲基-5,6,7,7a-四氢-[1,3]二氧杂环戊烷[4,5-b]吡喃-3a-基)甲基磺酰胺的合成通常涉及多个步骤。 一种常见的方法从前体化合物 2,3-O-(1-甲基乙基)-α-D-呋喃果糖开始,该化合物经过一系列反应,包括羟基化和磺酰胺化 。反应条件通常需要特定的催化剂和受控温度,以确保获得所需的产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型反应器和优化的反应条件,以最大限度地提高产量和纯度。自动化系统和持续监控的使用确保生产过程的一致质量和效率。
化学反应分析
反应类型
(6,7-二羟基-2,2-二甲基-5,6,7,7a-四氢-[1,3]二氧杂环戊烷[4,5-b]吡喃-3a-基)甲基磺酰胺可以发生多种化学反应,包括:
氧化: 在特定条件下,羟基可以被氧化成酮或醛。
还原: 根据所用试剂的不同,该化合物可以被还原成不同的衍生物。
取代: 磺酰胺基团可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的亲核试剂。反应条件,如温度和 pH 值,被仔细控制以实现所需的结果。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以生成酮或醛,而取代反应可以生成各种功能化的衍生物。
科学研究应用
化学
在化学中,(6,7-二羟基-2,2-二甲基-5,6,7,7a-四氢-[1,3]二氧杂环戊烷[4,5-b]吡喃-3a-基)甲基磺酰胺用作合成更复杂分子的构建模块
生物学
在生物学研究中,这种化合物被研究其对细胞过程的潜在影响。它与特定酶和蛋白质相互作用的能力使其成为理解生化途径的宝贵工具。
医学
在医学上,(6,7-二羟基-2,2-二甲基-5,6,7,7a-四氢-[1,3]二氧杂环戊烷[4,5-b]吡喃-3a-基)甲基磺酰胺正在研究其潜在的治疗特性。由于其独特的化学特性,它可能在治疗某些疾病或病症方面具有应用价值。
工业
在工业领域,这种化合物用于生产各种材料和化学品。它的反应性和稳定性使其适用于制造过程。
作用机制
(6,7-二羟基-2,2-二甲基-5,6,7,7a-四氢-[1,3]二氧杂环戊烷[4,5-b]吡喃-3a-基)甲基磺酰胺的作用机制涉及它与特定分子靶标的相互作用。羟基和磺酰胺基团在与酶和蛋白质结合方面发挥着至关重要的作用,从而影响它们的活性及其功能。这种相互作用可以调节各种生化途径,从而导致观察到的效果。
相似化合物的比较
类似化合物
4,5-脱异丙基利多卡因: 这种化合物具有类似的二氧戊环结构,但缺少磺酰胺基团.
2,3-O-(1-甲基乙基)-α-D-呋喃果糖: 目标化合物的合成前体,它具有类似的骨架,但官能团不同.
独特性
(6,7-二羟基-2,2-二甲基-5,6,7,7a-四氢-[1,3]二氧杂环戊烷[4,5-b]吡喃-3a-基)甲基磺酰胺中同时存在羟基和磺酰胺基团,使其与其他类似化合物相比具有独特性
属性
IUPAC Name |
(6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO8S/c1-8(2)17-7-6(12)5(11)3-15-9(7,18-8)4-16-19(10,13)14/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFVNUZYZFRVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(COC2(O1)COS(=O)(=O)N)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)

![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)


![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)




